Product packaging for 3-Cyclobutoxyaniline(Cat. No.:CAS No. 853200-97-2)

3-Cyclobutoxyaniline

Cat. No.: B2627792
CAS No.: 853200-97-2
M. Wt: 163.22
InChI Key: BANWSGRMSKGROO-UHFFFAOYSA-N
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Description

3-Cyclobutoxyaniline is a chemical building block of significant interest in organic synthesis and medicinal chemistry, particularly for the construction of novel bioactive molecules. The aniline functional group serves as a versatile handle for further derivatization, allowing researchers to incorporate this meta-substituted aniline scaffold into more complex structures. The cyclobutoxy substituent is a key structural feature, as the cyclobutyl ring is increasingly employed in drug discovery for its favorable properties. These include introducing conformational restriction to reduce the entropic penalty of target binding , acting as an aromatic ring isostere to reduce molecular planarity and improve solubility , and enhancing metabolic stability compared to more traditional alkyl or alkoxy chains . While specific biological data for this compound may be limited in the public domain, its structure aligns with current trends in designing small-molecule therapeutics. For instance, aniline derivatives bearing specific heterocycles, such as 1,2,4-triazoles, have demonstrated promising antistaphylococcal activity, underscoring the value of the aniline core in antibacterial research . Furthermore, the synthesis of meta-substituted anilines from acyclic precursors remains an active area of methodological development, highlighting their ongoing importance as synthetic targets . Researchers may find this compound useful as a precursor in the synthesis of potential enzyme inhibitors, as a building block for material science, or as a model compound in methodological studies. This product is intended for research purposes by qualified laboratory personnel only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B2627792 3-Cyclobutoxyaniline CAS No. 853200-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclobutyloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANWSGRMSKGROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853200-97-2
Record name 3-cyclobutoxyaniline
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Synthetic Methodologies for 3 Cyclobutoxyaniline and Its Derivatives

Established Synthetic Pathways to the 3-Cyclobutoxyaniline Core

Traditional synthetic routes to the this compound core are typically multi-step processes that rely on robust and well-understood chemical transformations. These pathways often involve the initial installation of the cyclobutoxy ether linkage onto a pre-functionalized aromatic ring, followed by the formation of the aniline (B41778) group.

Approaches Involving Nucleophilic Aromatic Substitution for Cyclobutoxy Moiety Installation

A primary strategy for introducing the cyclobutoxy group involves the Williamson ether synthesis, a classic example of a nucleophilic substitution reaction. ucalgary.camasterorganicchemistry.comwikipedia.orglibretexts.org This method typically utilizes an aryl precursor activated towards nucleophilic attack, such as 3-nitrophenol. The phenolic proton is first removed by a base, like sodium hydride or potassium carbonate, to generate a more nucleophilic phenoxide ion. This ion then attacks an electrophilic cyclobutyl source, such as cyclobutyl bromide or cyclobutyl tosylate, in a bimolecular nucleophilic substitution (SN2) reaction to form the C-O ether bond. ucalgary.cawikipedia.org The presence of an electron-withdrawing group, like a nitro group, in the meta position of the phenol (B47542) enhances the acidity of the hydroxyl group, facilitating its deprotonation. The subsequent product, 3-cyclobutoxynitrobenzene, can then be converted to the target aniline.

Alternatively, 3-aminophenol (B1664112) can be used as the starting material, though this may require protection of the amine group before proceeding with the ether synthesis to avoid undesired N-alkylation. researchgate.netwikipedia.org

Table 1: Key Reagents in Williamson Ether Synthesis for Cyclobutoxy Moiety Installation

Component Example Reagents Role
Phenolic Substrate 3-Nitrophenol, 3-Aminophenol Aromatic core and source of the ether oxygen
Base Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) Deprotonates the phenolic hydroxyl group
Cyclobutyl Source Cyclobutyl Bromide, Cyclobutyl Tosylate Provides the cyclobutyl group; acts as the electrophile
Solvent Dimethylformamide (DMF), Tetrahydrofuran (THF) Provides a medium for the reaction

Reductive Strategies for Aniline Functionality Formation (e.g., from Nitro Precursors)

Once the cyclobutoxy moiety is attached to a nitro-substituted benzene (B151609) ring, a reductive step is employed to form the aniline functionality. The reduction of an aromatic nitro group is a fundamental and highly efficient transformation in organic synthesis. A common and effective method involves catalytic hydrogenation. orgsyn.org This process typically uses a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen gas atmosphere. orgsyn.org This method is known for its high yields and clean conversion.

Other reducing agents can also be employed, such as metal-acid combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These classical methods are robust and widely used, though they may require more extensive workup procedures compared to catalytic hydrogenation. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to specific reaction conditions.

Advanced Catalytic Methods for Cyclobutoxy and Aniline Introduction

More recent synthetic strategies leverage the power of transition metal catalysis and radical chemistry to offer more direct and efficient routes to this compound and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, providing an alternative route to anilines. wikipedia.orgorganic-chemistry.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction can unite an aryl halide or triflate with an amine. In the context of this compound synthesis, this would involve coupling a precursor like 3-bromo-1-cyclobutoxybenzene with an ammonia (B1221849) equivalent. organic-chemistry.org The reaction requires a palladium catalyst, often a Pd(0) species generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a suitable phosphine (B1218219) ligand. orgsyn.org The development of sterically hindered and electron-rich phosphine ligands has been crucial to the broad applicability and high efficiency of this reaction, allowing for the coupling of a wide range of substrates under relatively mild conditions. wikipedia.orgorganic-chemistry.org

Table 2: Components of a Typical Buchwald-Hartwig Amination Reaction

Component Example Reagents Role
Aryl Electrophile 3-Bromo-1-cyclobutoxybenzene Provides the cyclobutoxy-substituted aryl group
Amine Source Ammonia, Lithium bis(trimethylsilyl)amide Source of the -NH₂ group
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ Facilitates the C-N bond formation
Ligand XPhos, SPhos, BINAP Stabilizes and activates the palladium catalyst
Base Sodium tert-butoxide (NaOtBu) Activates the amine and facilitates the catalytic cycle

Radical α-C-H Cyclobutylation of Aniline Derivatives

A novel and direct approach involves the radical α-C-H cyclobutylation of aniline derivatives. This method, developed by Nathan T. Jui and coworkers, utilizes photoredox catalysis to directly functionalize the α-C-H bonds of N-alkylanilines. ucalgary.ca The process operates through a photoredox mechanism where an iridium-based photocatalyst, upon light absorption, oxidizes the aniline derivative to form a radical cation. Subsequent deprotonation generates an α-amino radical, which can then add to a strained bicyclobutane derivative. This sequence results in the formation of an α-cyclobutyl N-alkylaniline product. This mild, redox-neutral system is effective for a variety of substituted arylamines and represents a cutting-edge strategy for installing cyclobutyl groups directly adjacent to the nitrogen atom in aniline derivatives. ucalgary.ca

Utility of 1,3-Cyclobutanedione as a Versatile Building Block in Cyclobutoxy Synthesis

1,3-Cyclobutanedione serves as a versatile and key starting material for constructing the cyclobutoxy motif, particularly for more complex derivatives. Research has shown its utility in the synthesis of histamine (B1213489) H₃ receptor ligands containing a 3-cyclobutoxy linker. masterorganicchemistry.comwikipedia.org The synthesis often begins with the condensation of an amine, such as piperidine, with 1,3-cyclobutanedione to form an enaminone. wikipedia.org Subsequent reduction of the ketone functionality, for example with sodium borohydride, furnishes a 3-aminocyclobutanol (B581946) intermediate. This alcohol can then be used in a Williamson ether synthesis with a suitable phenol to install the entire 3-aminocyclobutoxy moiety onto an aromatic ring. This strategy provides a constrained and rigidified linker that has proven beneficial in drug discovery. masterorganicchemistry.comwikipedia.org

Green Chemistry Principles in this compound Synthesisepitomejournals.comunsw.edu.au

The application of green chemistry principles to the synthesis of this compound is pivotal in developing environmentally benign and economically viable production methods. epitomejournals.com The core tenets of green chemistry, such as waste prevention, maximizing atom economy, and employing safer solvents and conditions, guide the development of modern synthetic routes. unsw.edu.au These principles address the shortcomings of traditional chemical manufacturing, which often involve hazardous materials and generate significant waste. epitomejournals.com

Solvent-Free and Aqueous Reaction Systemspharmafeatures.comlibretexts.org

A significant stride in green synthesis is the move towards solvent-free or aqueous reaction media to replace volatile and often toxic organic solvents. epitomejournals.compharmafeatures.com

Solvent-Free Systems: Solvent-free reactions, often facilitated by mechanochemistry (e.g., ball milling) or by heating neat reactants, can lead to higher efficiency, reduced waste, and simplified purification processes. pharmafeatures.comnih.gov For the synthesis of this compound, a potential solvent-free approach could involve the Williamson ether synthesis, reacting 3-aminophenol with a cyclobutyl halide under solid-state conditions, possibly with a solid base. beilstein-journals.org Mechanochemical methods, which use mechanical force to induce chemical reactions, have proven effective for various organic transformations, including the synthesis of N-heterocyclic compounds and biphenyltetracarboxydiimides, offering a promising, scalable solvent-free route. nih.govbeilstein-journals.orgdergipark.org.tr

Aqueous Reaction Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. matanginicollege.ac.in While organic substrates may have limited solubility, techniques such as using phase-transfer catalysts or co-solvents like polyethylene (B3416737) glycol (PEG) can facilitate reactions in aqueous media. matanginicollege.ac.in A plausible aqueous synthesis of this compound could involve the nucleophilic substitution of an activated aromatic substrate, such as 3-fluoro-nitrobenzene, with cyclobutanol (B46151) in water, followed by the reduction of the nitro group. The use of water as a solvent has been successfully demonstrated in the synthesis of various compounds, including quinoxaline (B1680401) and phthalazinetrione derivatives, highlighting its potential. libretexts.orgresearchgate.net

Table 1: Comparison of Synthetic Approaches for Etherification

Feature Conventional Solvent-Based Solvent-Free (Mechanochemical) Aqueous System
Solvent Toluene, DMF, Acetonitrile (B52724) None Water, potentially with co-solvents
Waste High volume of organic solvent waste Minimal Primarily water, easier to treat
Energy Often requires prolonged heating Lower energy input, short reaction time nih.gov May require heating, but can be efficient
Purification Often requires extraction and chromatography Simplified, sometimes only washing is needed nih.gov Product may precipitate, simplifying isolation libretexts.org

| Safety | Flammable, toxic solvents | Reduced risk of fire and toxic exposure pharmafeatures.com | High safety profile |

Microwave-Assisted and Ultrasonic-Assisted Synthesismdpi.commdpi.com

The use of alternative energy sources like microwaves and ultrasound has emerged as a powerful tool in green chemistry to accelerate reactions and improve yields.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of reactants, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. pharmafeatures.commdpi.com This technique has been successfully applied to a wide range of organic reactions, including the solvent-free synthesis of coumarins and the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. mdpi.comrsc.org For this compound, a microwave-assisted etherification of 3-aminophenol with a cyclobutyl halide or tosylate could significantly shorten the synthesis time from hours to minutes. beilstein-journals.org

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, enhances chemical reactivity through the process of acoustic cavitation. mdpi.com This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to increased reaction rates and yields. mdpi.commdpi.com Ultrasound-assisted synthesis has been effectively used to produce various compounds, including 1,2,4-triazole (B32235) derivatives and nanomaterials, often in shorter times and with higher yields than conventional methods. mdpi.comrsc.org The synthesis of this compound precursors could potentially be accelerated by ultrasound, promoting efficient mixing and mass transfer, especially in heterogeneous reaction systems. rsc.org

Table 2: Effect of Energy Source on a Hypothetical Ether Synthesis

Parameter Conventional Heating Microwave-Assisted mdpi.combeilstein-journals.org Ultrasonic-Assisted mdpi.com
Reaction Time Hours to days Minutes Minutes to hours
Energy Efficiency Low (bulk heating) High (direct molecular heating) High (localized energy)
Yield Moderate to good Good to excellent Good to excellent
Side Products Can be significant Often reduced Often reduced

| Scalability | Well-established | Can be challenging for large scale | Can be adapted for flow chemistry |

Metal-Free Catalysis and Atom Economy Considerationskccollege.ac.inrsc.org

Metal-Free Catalysis: A key goal of green chemistry is to replace catalysts based on heavy, toxic, or precious metals with more sustainable alternatives. skpharmteco.com Metal-free catalysis, utilizing organocatalysts or heteroatom-doped carbon materials, avoids metal contamination in the final product and reduces environmental harm. rsc.org While many etherification and C-N bond-forming reactions rely on metal catalysts, there is a growing interest in developing metal-free pathways. nih.gov For instance, the derivatization of the aniline group or functionalization of the aromatic ring of this compound could potentially be achieved using metal-free photocatalytic C-H arylation or other organocatalytic methods. nih.govrsc.org

Atom Economy: Developed by Barry Trost, atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.inacs.org A reaction with high atom economy generates minimal waste. numberanalytics.com Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so. kccollege.ac.in

For a plausible synthesis of this compound from 3-aminophenol and cyclobutyl bromide:

Reaction: C₆H₇NO + C₄H₇Br → C₁₀H₁₃NO + HBr

Formula Weights:

3-Aminophenol (C₆H₇NO): 109.13 g/mol

Cyclobutyl bromide (C₄H₇Br): 135.00 g/mol

this compound (C₁₀H₁₃NO): 163.22 g/mol

Hydrogen bromide (HBr): 80.91 g/mol

Calculation:

% Atom Economy = (FW of Product / Sum of FWs of all Reactants) x 100

% Atom Economy = (163.22 / (109.13 + 135.00)) x 100 = 66.8%

This calculation highlights that a significant portion of the reactant mass ends up as a byproduct (HBr). Improving atom economy would involve designing alternative routes, such as a direct addition reaction, though this is often challenging for this type of transformation. nwnu.edu.cn

Design and Synthesis of Key Intermediates for this compound Derivatizationbeilstein-journals.orgnih.gov

The this compound scaffold is a valuable starting point for creating a diverse library of compounds, primarily by modifying the versatile amino group or the aromatic ring. The design and synthesis of key intermediates are crucial for enabling this derivatization.

The primary amino group is a key handle for a wide array of chemical transformations:

Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields stable amide and sulfonamide derivatives. These reactions are typically high-yielding and can be used to explore structure-activity relationships in medicinal chemistry.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) converts the primary amine into a diazonium salt. This intermediate is highly versatile and can undergo various reactions:

Sandmeyer Reactions: Substitution of the diazonium group with -Cl, -Br, or -CN using copper(I) salts.

Schiemann Reaction: Substitution with fluorine using HBF₄.

Gattermann Reaction: Substitution with halides using copper powder.

Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds.

The aromatic ring itself can also be functionalized. The amino group (or its protected amide form) and the cyclobutoxy group are both ortho-, para-directing activators for electrophilic aromatic substitution. This allows for the controlled introduction of substituents like nitro groups, halogens, or alkyl groups onto the ring, further expanding the molecular diversity.

Table 3: Key Intermediates and Potential Derivatization Paths

Key Intermediate Synthesis from this compound Subsequent Reaction Type Potential Products
N-(3-cyclobutoxyphenyl)acetamide Acylation with acetyl chloride or acetic anhydride (B1165640) Electrophilic Aromatic Substitution Halogenated or nitrated aniline derivatives (after deprotection)
3-Cyclobutoxybenzenediazonium chloride Diazotization with NaNO₂/HCl at 0-5 °C Sandmeyer, Schiemann, Azo Coupling Halogenated, cyanated, fluorinated, or azo-linked aromatic compounds
N-(3-cyclobutoxyphenyl)sulfonamides Reaction with various sulfonyl chlorides Further functionalization if the sulfonyl group contains reactive sites A library of diverse sulfonamides

| Iodo-3-cyclobutoxyaniline | Iodination using I₂ and a base | Suzuki, Sonogashira, Heck couplings | Biaryl compounds, alkyne-substituted anilines, styrene (B11656) derivatives |


Chemical Reactivity and Transformation of 3 Cyclobutoxyaniline

Reactivity of the Aromatic Amino Group

The nitrogen atom of the amino group possesses a lone pair of electrons that are delocalized into the π-system of the benzene (B151609) ring. wikipedia.orglkouniv.ac.in This delocalization increases the electron density of the ring, especially at the ortho and para positions, thereby activating it towards electrophilic substitution reactions. testbook.combyjus.com

Electrophilic Aromatic Substitution Reactions on the 3-Cyclobutoxyaniline Ring

The presence of two activating groups, the amino group and the cyclobutoxy group, on the benzene ring makes this compound highly reactive towards electrophiles. testbook.comallen.in Both the amino group and the alkoxy group are ortho-, para-directors. wikipedia.orgcognitoedu.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

In this compound, the positions are influenced as follows:

Amino group (-NH₂) at C3: Directs to C2, C4, and C6.

Cyclobutoxy group (-OC₄H₇) at C1: Directs to C2, C4, and C6.

The directing effects of both groups reinforce each other, strongly activating positions 2, 4, and 6 for electrophilic attack. The amino group is generally a stronger activating group than the alkoxy group. lkouniv.ac.inscribd.com Consequently, substitution is most likely to occur at the positions most activated by the amino group, which are C2, C4, and C6.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagent Predicted Major Product(s)
Bromination Br₂/H₂O 2,4,6-tribromo-3-cyclobutoxyaniline
Nitration HNO₃/H₂SO₄ Mixture of 2-nitro-3-cyclobutoxyaniline and 4-nitro-3-cyclobutoxyaniline

Note: Due to the high reactivity of anilines, reactions like halogenation can proceed to polysubstitution rapidly. wikipedia.orgtestbook.com Nitration in strong acid can also lead to meta-products due to the protonation of the amino group to form the meta-directing anilinium ion. byjus.com

Amidation, Alkylation, and Acylation Reactions of the Amino Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles at the nitrogen atom itself.

Amidation: this compound can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form amides. wikipedia.orgresearchgate.net These reactions often require coupling agents or catalysts. researchgate.net The resulting amide, N-(3-cyclobutoxyphenyl)acetamide, would have reduced ring activation compared to the starting aniline (B41778) because the acetyl group is electron-withdrawing. askfilo.com

Alkylation: The amino group can be alkylated using alkyl halides or alcohols. wikipedia.org These reactions can proceed to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. rsc.orgnih.govorganic-chemistry.org For instance, reaction with an alkyl halide (R-X) would yield N-alkyl-3-cyclobutoxyaniline.

Acylation: Reaction with acyl chlorides or anhydrides, such as acetyl chloride, results in the formation of an anilide. wikipedia.org This reaction is often used to protect the amino group and reduce its activating effect during other reactions like electrophilic aromatic substitution, allowing for better control of the outcome. libretexts.orgpearson.com

Table 2: Reactions at the Amino Functionality of this compound

Reaction Type General Reactant General Product
Amidation Carboxylic Acid (RCOOH) N-(3-cyclobutoxyphenyl)amide
Alkylation Alkyl Halide (R-X) N-alkyl-3-cyclobutoxyaniline

Oxidation and Reduction Pathways of Aniline Derivatives

The electron-rich nature of aniline derivatives makes them susceptible to oxidation. wikipedia.org The oxidation of anilines can be complex, yielding a variety of products depending on the oxidizing agent and reaction conditions. nih.gov Possible oxidation products include nitroso compounds, nitro compounds, azoxybenzenes, azobenzenes, and polymeric materials. researchgate.netacs.org Anodic oxidation can lead to coupling products like substituted benzidines and diphenylamines. acs.org

Conversely, the amino group in this compound can be formed through the reduction of a precursor compound, most commonly 3-cyclobutoxynitrobenzene. A variety of reducing agents can accomplish this transformation. wikipedia.orgyoutube.com

Table 3: Common Reduction Methods for Nitroarenes to Anilines

Reducing Agent Conditions
Catalytic Hydrogenation (H₂) Metal catalyst (e.g., Pd, Pt, Ni)
Metal in Acid Fe, Sn, or Zn in HCl

These methods are generally applicable for the synthesis of anilines from their corresponding nitro compounds. wikipedia.orgrsc.orgrsc.org

Transformations Involving the Cyclobutoxy Moiety

The cyclobutoxy group consists of a four-membered cyclobutane (B1203170) ring attached to the aromatic ring via an ether linkage. Its reactivity is characterized by the stability of the ether bond and the inherent ring strain of the cyclobutane system.

Ring-Opening and Rearrangement Reactions of the Cyclobutane System

The cyclobutane ring is characterized by significant angle strain, which makes it more reactive than larger cycloalkanes or open-chain alkanes. pharmaguideline.com This strain can be relieved through ring-opening reactions. chemistryviews.org

Hydrogenation: Catalytic hydrogenation of cyclobutane derivatives, typically using catalysts like Nickel or Platinum at elevated temperatures and pressures, can lead to the opening of the ring to form a linear alkyl chain. pharmaguideline.com

Halogenation: Under certain conditions, addition of halogens like bromine or chlorine can also induce ring-opening. pharmaguideline.com

Substituted cyclobutanes can undergo ring-opening more readily, especially when activated by certain functional groups. chemistryviews.orgacs.org Furthermore, four-membered ring systems can participate in various rearrangement reactions, often promoted by acidic, basic, thermal, or photochemical conditions, to yield more complex structures. researchgate.netresearchgate.net

Metal-Catalyzed Coupling Reactions of this compound Derivatives

Derivatives of this compound, particularly its halogenated analogues, are valuable precursors for a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental for constructing complex molecular architectures by forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Buchwald-Hartwig Amination Analogues and Other C-N Bond Forming Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of amines with aryl halides or triflates. acsgcipr.orgorganic-chemistry.org In this context, this compound can act as the amine component, reacting with various aryl halides to produce N-aryl-3-cyclobutoxyanilines. Conversely, halogenated derivatives of this compound can serve as the aryl halide component, coupling with a wide range of primary or secondary amines. mychemblog.com

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. mychemblog.com Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst. mychemblog.com The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine (B1218219) ligand, which facilitates both the oxidative addition and the final reductive elimination steps. youtube.com

Beyond the Buchwald-Hartwig reaction, other C-N bond-forming methods can be applied. For instance, copper-catalyzed Ullmann-type couplings, while often requiring harsher conditions, provide an alternative route. Modern advancements have also introduced methods like gold-catalyzed intramolecular C-H amination, which can form C-N bonds under specific conditions. mdpi.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination with this compound Derivatives
Aryl Halide/TriflateAmineCatalyst/PrecatalystLigandBaseSolventTemperature (°C)
4-BromotolueneThis compoundPd2(dba)3XPhosNaOtBuToluene80-110
2-Chloro-3-cyclobutoxyanilineMorpholinePd(OAc)2RuPhosK3PO4Dioxane100-120
4-Iodo-3-cyclobutoxyanilineBenzylaminePdCl2(dppf)(none)Cs2CO3DMF90-110
3-Cyclobutoxyphenyl triflatePiperidinePd2(dba)3BrettPhosLHMDSTHF60-80

This table presents plausible, generalized conditions based on established Buchwald-Hartwig protocols for similar aniline and aryl halide substrates.

Suzuki-Miyaura, Sonogashira, and Heck Coupling of Halogenated this compound Precursors

Halogenated this compound derivatives are key substrates for palladium-catalyzed reactions that form C-C bonds, significantly expanding the molecular complexity achievable from this scaffold.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. youtube.com A bromo- or iodo-substituted this compound can be effectively coupled with a variety of aryl, heteroaryl, or vinyl boronic acids. nih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to form the biaryl product. illinois.edu

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org It is co-catalyzed by palladium and copper(I) salts. organic-chemistry.org An iodo- or bromo-substituted this compound can be coupled with various terminal alkynes to produce 3-cyclobutoxy-alkynyl-anilines, which are versatile intermediates for further synthesis.

Heck Reaction : This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov Halogenated this compound can react with alkenes like styrene (B11656) or acrylates in the presence of a palladium catalyst and a base. mdpi.com The reaction proceeds via oxidative addition, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to yield the vinylated product. nih.gov

Table 2: Overview of C-C Coupling Reactions for Halogenated this compound
Reaction NameHalogenated PrecursorCoupling PartnerTypical Catalyst SystemTypical BaseProduct Type
Suzuki-Miyaura 2-Bromo-3-cyclobutoxyanilinePhenylboronic acidPd(OAc)2 / SPhosK3PO4Biaryl
Sonogashira 4-Iodo-3-cyclobutoxyanilinePhenylacetylenePdCl2(PPh3)2 / CuIEt3NAryl Alkyne
Heck 2-Bromo-3-cyclobutoxyanilineStyrenePd(OAc)2 / P(o-tol)3K2CO3Aryl Alkenes

This table illustrates representative examples of C-C coupling reactions based on standard protocols for analogous substrates.

Role of this compound in Heterocyclic Synthesis

The aniline functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles. This compound serves as a valuable precursor for a range of heterocyclic frameworks, with the cyclobutoxy group imparting unique physicochemical properties to the final products.

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can participate in condensation reactions with various carbonyl-containing compounds to form heterocyclic rings.

Quinoline Synthesis : Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses utilize anilines as key starting materials. pharmaguideline.com In the Skraup synthesis, this compound can be reacted with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce 7-cyclobutoxyquinoline. iipseries.org The reaction involves the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, dehydration, and oxidation. iipseries.org Similarly, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, a pathway where a suitably substituted this compound derivative could be employed. pharmaguideline.com

Pyrazole Synthesis : While pyrazoles are most commonly synthesized from hydrazines and 1,3-dicarbonyl compounds, this compound can be converted into the necessary hydrazine (B178648) precursor. nih.govmdpi.com This is achieved by diazotization of the aniline followed by reduction (e.g., with sodium sulfite (B76179) or stannous chloride) to yield 3-cyclobutoxyphenylhydrazine. This hydrazine can then undergo a cyclocondensation reaction with a 1,3-diketone to afford a 1-(3-cyclobutoxyphenyl)-substituted pyrazole. mdpi.com

Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

Cycloaddition reactions provide a powerful method for constructing five-membered heterocyclic rings in a highly controlled manner. sphinxsai.com The Huisgen 1,3-dipolar cycloaddition, often referred to as a "click" reaction, is a prime example. organic-chemistry.orgwikipedia.org

To participate in this reaction, this compound must first be converted into a 1,3-dipole, most commonly an azide (B81097). This is readily accomplished through a two-step sequence:

Diazotization : The aniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperature (0-5 °C) to form the corresponding diazonium salt. byjus.com

Azide Formation : The diazonium salt solution is then treated with sodium azide (NaN₃) to displace the diazonium group and form 1-azido-3-cyclobutoxybenzene.

The resulting aryl azide is a stable 1,3-dipole that can undergo a [3+2] cycloaddition reaction with a dipolarophile, such as a terminal or internal alkyne. organic-chemistry.org This reaction, particularly the copper(I)-catalyzed variant (CuAAC), proceeds under mild conditions to regioselectively yield 1,4-disubstituted-1,2,3-triazoles. organic-chemistry.org This strategy allows for the direct linkage of the 3-cyclobutoxyphenyl moiety to a wide variety of molecular fragments via a stable triazole ring.

Reactive Intermediates in this compound Chemistry

The transformation of this compound often proceeds through highly reactive, short-lived intermediates that are not isolated but are critical to the reaction mechanism.

Diazonium Salts : As mentioned above, the treatment of this compound with nitrous acid in the presence of a strong acid generates a 3-cyclobutoxybenzenediazonium salt. byjus.com Arenediazonium salts are highly versatile intermediates. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), enabling a host of nucleophilic substitution reactions (Sandmeyer, Schiemann, etc.) to introduce halides, cyano, hydroxyl, and other groups onto the aromatic ring. Their electrophilic nature also allows them to participate in azo coupling reactions. However, they are typically unstable and potentially explosive in dry form, and are almost always generated in situ at low temperatures for immediate use. byjus.comresearchgate.net

Nitrenes : Aryl nitrenes (R-N:) are the nitrogen analogues of carbenes, featuring a neutral, monovalent nitrogen atom with a sextet of electrons. They are highly reactive electrophilic intermediates. The 3-cyclobutoxyphenyl nitrene can be generated via the thermolysis or photolysis of 1-azido-3-cyclobutoxybenzene, with the expulsion of nitrogen gas. Once formed, this nitrene can undergo various rapid reactions, including:

C-H Insertion : Intramolecular or intermolecular insertion into C-H bonds to form new C-N bonds.

Cycloaddition : Addition to double bonds to form aziridines.

Rearrangement : Ring expansion reactions, for instance, to form dehydroazepines.

Dimerization : Coupling with another nitrene molecule to form an azo compound (e.g., 3,3'-dicyclobutoxyazobenzene).

The specific pathway taken depends on the reaction conditions and the molecular environment. The generation of nitrenes provides a route to nitrogen-containing structures that are often difficult to access through other synthetic methods. researchgate.net

Formation and Reactivity of Aminoalkyl Radical Intermediates

Recent advancements in photoredox catalysis have enabled the generation and synthetic application of aminoalkyl radical intermediates from aniline derivatives. allen.inwikipedia.orgsiue.edu This approach allows for novel carbon-carbon bond formations under mild conditions.

The process is initiated by a photoinduced single-electron transfer from the aniline derivative to a photoredox catalyst. This results in the formation of a radical cation. wikipedia.orgchemistrysteps.com Subsequent deprotonation of a C-H bond alpha to the nitrogen atom yields a key α-aminoalkyl radical intermediate. wikipedia.orgchemistrysteps.com This reactive species can then engage in various transformations.

One notable application is the direct α-C–H cyclobutylation of aniline derivatives. allen.inwikipedia.orgsiue.edu In this reaction, the generated α-aminoalkyl radical adds to a strained bicyclo[1.1.0]butane (BCB) derivative. wikipedia.org This is followed by a single-electron reduction and protonation to yield the α-cyclobutyl N-alkylaniline product. wikipedia.org The reaction proceeds through a redox- and proton-neutral mechanism. allen.inwikipedia.org

Research has shown that electron-deficient aniline derivatives are particularly effective coupling partners in these transformations. wikipedia.org The reactivity is also influenced by the nature of the photoredox catalyst and the activating group on the bicyclobutane reagent. wikipedia.org

Aniline DerivativeBicyclobutane DerivativePhotoredox CatalystYield of α-cyclobutyl N-alkylaniline Product (%)
N-methylanilinePhenylsulfonyl-activated BCBIr[dF(CF3)ppy]2(dtbbpy)PF6Not specified
N-ethylanilinePhenylsulfonyl-activated BCBIr[dF(CF3)ppy]2(dtbbpy)PF6Not specified
Aniline with electron-withdrawing groupFluorinated phenylsulfone-activated BCBIr[dF(CF3)ppy]2(dtbbpy)PF664-69
Table 1: Examples of α-C–H Cyclobutylation of Aniline Derivatives via Aminoalkyl Radical Intermediates. wikipedia.org

Carbocationic and Carbanionic Species Associated with this compound Transformations

While the radical reactivity of aniline derivatives has been a subject of recent investigation, the involvement of carbocationic and carbanionic species in the transformations of this compound can be inferred from the general behavior of anilines and ethers.

Carbocationic Intermediates:

The amino group of this compound is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. byjus.comwikipedia.org Reactions such as halogenation, nitration, and sulfonation proceed through the formation of a cationic intermediate, specifically a resonance-stabilized carbocation known as an arenium ion. The electron-donating nature of both the amino and cyclobutoxy groups enhances the nucleophilicity of the aromatic ring, facilitating the attack by electrophiles. wikipedia.org However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. byjus.com

The ether linkage of the cyclobutoxy group can also be involved in reactions that generate carbocationic intermediates. Cleavage of the ether bond can occur under strongly acidic conditions (e.g., with HBr or HI). libretexts.orgchemistrysteps.comlibretexts.org The reaction is initiated by protonation of the ether oxygen. chemistrysteps.commasterorganicchemistry.com Depending on the stability of the potential carbocation that can be formed from the alkyl portion, the cleavage can proceed via an SN1 or SN2 mechanism. libretexts.orgchemistrysteps.comlibretexts.org Given that a secondary carbocation would be formed from the cyclobutyl group, an SN1 pathway is plausible, though likely to be accompanied by rearrangement products.

Carbanionic Intermediates:

The formation of a carbanionic species from this compound is less common due to the electron-rich nature of the aromatic ring. Deprotonation of a C-H bond on the aromatic ring would require a very strong base. reddit.com The acidity of the N-H protons of the amino group is more significant, and deprotonation with a strong base (e.g., NaH) can generate an anilide anion. reddit.com This species is a potent nucleophile.

While direct deprotonation of the aromatic ring is difficult, the introduction of electron-withdrawing groups would increase the acidity of the ring protons and make carbanion formation more feasible. Carbanions are generally trivalent species with a lone pair of electrons on the carbon atom, rendering them highly nucleophilic. wikipedia.orgsiue.edu

Ionic IntermediatePlausible Formation PathwayExpected Reactivity
Arenium Ion (Carbocation)Electrophilic attack on the aromatic ringActs as an intermediate in electrophilic aromatic substitution reactions (e.g., halogenation, nitration).
Cyclobutyl Cation (Carbocation)Acid-catalyzed cleavage of the ether linkage (SN1 mechanism)Can be trapped by nucleophiles or undergo rearrangement.
Anilide Anion (Nitrogen Anion)Deprotonation of the amino group with a strong baseActs as a strong nucleophile in substitution and addition reactions.
Table 2: Plausible Carbocationic and Carbanionic Species in Transformations of this compound.

Spectroscopic and Advanced Analytical Investigations of 3 Cyclobutoxyaniline

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For 3-Cyclobutoxyaniline, with a molecular formula of C₁₀H₁₃NO, the expected exact mass can be calculated.

The monoisotopic mass of this compound is 163.0997 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would verify this exact mass, distinguishing it from other compounds with the same nominal mass. This precise measurement provides unambiguous confirmation of the molecular formula.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. Expected fragmentation patterns for this compound would include:

Loss of the cyclobutyl group (C₄H₇•) leading to a fragment corresponding to 3-aminophenol (B1664112).

Cleavage of the ether bond.

Fragmentation of the cyclobutyl ring, such as the loss of ethene (C₂H₄).

Analyzing these fragmentation patterns helps to piece together the structural components of the molecule, confirming the presence of both the aniline (B41778) and cyclobutoxy moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of a molecule in solution. organicchemistrydata.org Through various NMR experiments, the carbon framework and the position of protons can be determined.

The ¹H and ¹³C NMR spectra provide information on the chemical environment of each unique proton and carbon atom in the molecule. rsc.org

Proton (¹H) NMR: Based on the structure of this compound, a distinct set of signals is expected:

Aromatic Protons: Four signals in the aromatic region (typically δ 6.0-7.5 ppm). Due to the meta substitution, these protons would exhibit complex splitting patterns (triplets, doublets of doublets).

Amine Protons (-NH₂): A broad singlet, typically in the range of δ 3.5-4.5 ppm, the chemical shift of which can be concentration and solvent-dependent.

Cyclobutoxy Protons:

One proton at the ether-linked carbon (CH-O), appearing as a quintet or multiplet around δ 4.4-4.6 ppm.

Four protons on the two CH₂ groups adjacent to the CH-O carbon, expected in the range of δ 2.0-2.5 ppm.

Two protons on the remaining CH₂ group, expected further upfield around δ 1.6-1.9 ppm.

Carbon-13 (¹³C) NMR: The molecule is expected to show 8 distinct signals in a proton-decoupled ¹³C NMR spectrum, as two pairs of aromatic carbons are chemically equivalent due to symmetry. careerendeavour.comlibretexts.org

Aromatic Carbons: Six signals would appear in the δ 100-160 ppm range. The carbon attached to the oxygen (C-O) would be the most downfield (around δ 158-160 ppm), and the carbon attached to the nitrogen (C-N) would also be significantly downfield (around δ 148-150 ppm). The other four aromatic carbons would resonate between δ 100-130 ppm.

Cyclobutoxy Carbons:

The carbon atom bonded to the ether oxygen (CH-O) would be found around δ 75-78 ppm.

The adjacent methylene (B1212753) carbons (-CH₂-) would appear around δ 30-32 ppm.

The single, most shielded methylene carbon would be observed around δ 13-15 ppm.

Predicted NMR Data for this compound

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH6.2 - 7.2101 - 130
Aromatic C-NH₂-148 - 150
Aromatic C-O-158 - 160
-NH₂3.5 - 4.5 (broad)-
-O-CH (cyclobutyl)4.4 - 4.675 - 78
-CH₂- (cyclobutyl, adjacent to O-CH)2.0 - 2.530 - 32
-CH₂- (cyclobutyl, remote)1.6 - 1.913 - 15

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. It would confirm the connectivity within the cyclobutyl ring and identify which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between atoms that are close in space, regardless of their bonding. For this compound, NOESY could show correlations between the protons of the cyclobutyl ring and the protons at the C2 and C4 positions of the aniline ring, further confirming the structure and conformation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. mdpi.com

For this compound, the key expected vibrational frequencies are:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic sharp to medium bands in the IR spectrum around 3350-3450 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutyl group appear just below 3000 cm⁻¹ (approx. 2850-2975 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations result in several peaks in the 1450-1620 cm⁻¹ region.

C-O-C Stretching: The asymmetric stretching of the aryl-alkyl ether linkage will produce a strong, characteristic absorption band around 1200-1260 cm⁻¹. The symmetric stretch is expected around 1020-1075 cm⁻¹.

C-N Stretching: The aromatic amine C-N stretching vibration is typically observed in the 1250-1340 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group is found near 1600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 690-900 cm⁻¹ region are diagnostic of the benzene (B151609) ring's substitution pattern. For a 1,3-disubstituted ring, characteristic bands are expected.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations, such as the aromatic ring breathing modes, which may be weak in the IR spectrum.

Expected Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
-NH₂ (Amine)Symmetric & Asymmetric Stretch3350 - 3450Medium
Aromatic C-HStretch3000 - 3100Variable
Aliphatic C-H (Cyclobutyl)Stretch2850 - 2975Medium to Strong
Aromatic C=CRing Stretch1450 - 1620Variable, Sharp
-NH₂ (Amine)Bending (Scissoring)1590 - 1650Medium
Aryl-O-C (Ether)Asymmetric Stretch1200 - 1260Strong
C-N (Amine)Stretch1250 - 1340Medium
Aromatic C-HOut-of-Plane Bend690 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The aniline and cyclobutoxy groups act as chromophores and auxochromes, influencing the absorption spectrum.

The benzene ring exhibits characteristic π → π* transitions. The presence of the electron-donating amino (-NH₂) and alkoxy (-O-C₄H₇) groups causes a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted benzene. Typically, two main absorption bands would be expected for an aniline derivative:

An intense band around 230-240 nm.

A weaker, longer-wavelength band around 280-290 nm.

The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the compound and are sensitive to the solvent used. UV-Vis spectroscopy is also a valuable tool for quantifying the concentration of the compound in solution, following the Beer-Lambert Law, which makes it useful for purity assessments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com Should a suitable single crystal of this compound be grown, this technique could provide a wealth of information, including:

Unambiguous Molecular Structure: Confirmation of the atomic connectivity.

Precise Bond Lengths and Angles: Providing insight into the electronic effects of the substituents on the aromatic ring and the conformation of the cyclobutyl ring.

Conformation: Revealing the preferred orientation of the cyclobutoxy group relative to the plane of the aniline ring.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions in the crystal lattice, such as hydrogen bonding involving the amine group's protons and the nitrogen lone pair, which dictate the crystal packing.

As of the latest literature search, a public crystal structure for this compound has not been reported.

Chromatographic Techniques for Purity, Isolation, and Quantification

Chromatographic methods are indispensable for the analysis of this compound, providing robust solutions for determining its purity, isolating it from reaction mixtures or impurities, and quantifying it in various samples. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are central to the quality control and characterization of this and other aromatic amines. wikipedia.orgwjpmr.com The choice between these techniques often depends on the analyte's properties, the sample matrix, and the analytical objective. tandfonline.comd-nb.info Due to the polarity and potential thermal instability of aniline compounds, direct analysis can be challenging, necessitating careful method development and, in many cases, chemical derivatization to enhance analytical performance. thermofisher.comgreyhoundchrom.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of aniline derivatives, largely because it can often be performed without the need for derivatization, which is frequently required for GC analysis. thermofisher.com The development of a robust HPLC method is a systematic process that involves selecting and optimizing several key parameters to achieve the desired separation, sensitivity, and accuracy. wjpmr.comasianjpr.com

The process begins with the selection of an appropriate stationary phase (column) and mobile phase. researchgate.net For compounds like this compound, which possesses both hydrophobic (the cyclobutoxy-phenyl group) and polar (the amino group) characteristics, Reverse-Phase HPLC (RP-HPLC) is the most common approach. researchgate.net In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilane) or C8 column, is used with a polar mobile phase. researchgate.netgsconlinepress.com The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. gsconlinepress.com

To ensure good peak shape and reproducible retention times for basic compounds like anilines, the mobile phase is often buffered or acidified. sielc.com The addition of an acid, like sulfuric acid or trifluoroacetic acid, protonates the aniline's amino group, which suppresses silanol (B1196071) interactions with the stationary phase and reduces peak tailing. mdpi.com Method optimization involves adjusting the ratio of the organic modifier to water, the pH of the mobile phase, the column temperature, and the flow rate to achieve optimal resolution between the analyte and any potential impurities. scielo.br Detection is typically performed using a UV detector, as the aromatic ring in this compound provides strong chromophoric activity. sielc.com

For instance, a hypothetical isocratic method for this compound could be developed based on established methods for similar analytes. gsconlinepress.comsielc.com

Table 1: Example of HPLC Method Parameters for Aniline Derivative Analysis

Parameter Condition Rationale/Reference
Column Primesep 100 mixed-mode C18 (4.6 x 150 mm, 5 µm) Provides both reversed-phase and ion-exchange retention mechanisms, suitable for polar amines. sielc.com
Mobile Phase 45% Acetonitrile, 55% Water, 0.05% Sulfuric Acid A typical RP-HPLC mobile phase. Sulfuric acid acts as a buffer to ensure consistent ionization and good peak shape. sielc.com
Flow Rate 1.0 mL/min A standard flow rate for analytical scale columns, balancing analysis time and pressure. gsconlinepress.comscielo.br
Detection UV at 200 nm or 254 nm Aromatic amines have strong absorbance in the low UV range. sielc.comresearchgate.net
Column Temp. 30 °C Maintaining a constant temperature ensures retention time stability. scielo.br

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. scielo.br |

Furthermore, chiral HPLC can be employed to separate enantiomers if the molecule possesses chiral centers or for specialized applications. akjournals.comnih.gov Chiral stationary phases (CSPs), such as those based on crown ethers or polysaccharide derivatives, can differentiate between enantiomers, which is critical in pharmaceutical and biological studies. mdpi.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the definitive identification and quantification of volatile and semi-volatile organic compounds. wikipedia.orgcmro.in It combines the high-resolution separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry, making it a "gold standard" for forensic and environmental analysis. wikipedia.org For this compound, GC-MS is primarily used for purity assessment, identifying trace-level impurities, and confirming the compound's structure.

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a capillary column. cmro.in As the separated components exit the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z). cmro.in The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries.

However, direct GC-MS analysis of polar aromatic amines like this compound can be problematic due to their low volatility and tendency to adsorb onto active sites within the GC system, leading to poor peak shape and low sensitivity. thermofisher.com Therefore, a derivatization step is almost always required to convert the polar amine group into a less polar, more volatile, and more thermally stable derivative prior to analysis. publisso.deresearchgate.net

Once derivatized, the analyte can be effectively analyzed using standard GC-MS instrumentation. The method involves selecting an appropriate capillary column and setting a suitable temperature program.

Table 2: Typical GC-MS Parameters for Derivatized Aniline Analysis

Parameter Condition Rationale/Reference
GC Column 50% phenyl/50% methylpolysiloxane (e.g., DB-17ms), 30 m x 0.25 mm ID, 0.25 µm film thickness Mid-polarity phase suitable for separating a wide range of aromatic compounds. publisso.de
Injector Splitless mode, 250 °C Splitless injection is used for trace analysis to ensure the entire sample reaches the column. publisso.de
Oven Program Initial 55 °C (2 min), ramp 10 °C/min to 250 °C Temperature programming is essential for separating compounds with different boiling points. publisso.de
Carrier Gas Helium at a constant flow Inert carrier gas standard for GC-MS. researchgate.net
MS Ionization Electron Ionization (EI) at 70 eV Standard ionization energy that produces reproducible fragmentation patterns for library matching. cmro.in

| Mass Analyzer | Quadrupole | Commonly used for routine analysis, scanning a mass range (e.g., 33–450 m/z). mdpi.com |

The high sensitivity of GC-MS allows for the detection of contaminants at very low levels, which is crucial for quality control in chemical manufacturing. researchgate.net Tandem mass spectrometry (GC-MS/MS) can offer even greater sensitivity and selectivity, which is particularly useful for analyzing complex matrices. tandfonline.comresearchgate.net

Strategies for Analyte Derivatization in Chromatography

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical technique. greyhoundchrom.com For the chromatographic analysis of this compound, derivatization of the primary amino group is a key strategy to overcome challenges related to polarity, volatility, and thermal stability, especially for GC-MS analysis. thermofisher.comgcms.cz It can also be used in HPLC to introduce a fluorescent tag for highly sensitive detection. researchgate.net

The primary goal of derivatization for GC analysis is to replace the active hydrogen on the nitrogen atom with a nonpolar group. gcms.cz This modification reduces intermolecular hydrogen bonding, which in turn decreases the compound's boiling point and increases its volatility. gcms.cz For HPLC, derivatization is typically employed to enhance the detectability of the analyte. researchgate.net

Common derivatization strategies for aromatic amines include:

Acylation: This is one of the most common methods, involving the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or acid chloride. Reagents like heptafluorobutyric anhydride (HFBA) or pentafluorobenzoyl chloride are popular because the resulting fluorinated derivatives are highly responsive to electron capture detection (ECD) in GC and produce characteristic mass spectra. publisso.degcms.cz

Silylation: This involves replacing the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) are effective for derivatizing amines, yielding thermally stable derivatives suitable for GC-MS. chrom-china.com

Iodination: In some specialized methods, the amino group can be converted into an iodine atom via a Sandmeyer-like reaction. nih.gov This approach significantly alters the molecule for specific detection purposes.

Fluorescent Labeling (for HPLC): For applications requiring ultra-high sensitivity, the amine can be tagged with a fluorescent molecule. Reagents like dansyl chloride or coumarin-based sulfonyl chlorides react with the amino group to form highly fluorescent sulfonamides, which can be detected at very low concentrations using a fluorescence detector. researchgate.net

The choice of derivatizing agent depends on the analytical technique, the required sensitivity, and the potential for interfering side reactions. gcms.cz

Table 3: Common Derivatization Strategies for Aniline Analysis

Derivatization Strategy Reagent Example Derivative Formed Primary Technique Benefit Reference
Acylation Heptafluorobutyric Anhydride (HFBA) N-Heptafluorobutyryl amide GC-MS, GC-ECD Increases volatility and thermal stability; enhances detection. publisso.de
Acylation 4-Carbethoxyhexafluorobutyryl chloride N-Acyl amide GC-MS Produces derivatives with strong molecular ions for clear identification. nih.gov
Silylation MTBSTFA + TBDMCS tert-Butyldimethylsilyl (TBDMS) amine GC-MS Forms stable, volatile derivatives; catalyst assists reaction. chrom-china.com
Iodination Sodium Nitrite, Hydriodic Acid Iodo-derivative GC-MS Complete transformation of the functional group for specific analyses. nih.gov
Fluorescent Labeling Dansyl Chloride Dansyl sulfonamide HPLC-Fluorescence Adds a highly fluorescent tag for trace-level quantification. researchgate.net

| Simultaneous Extraction/Derivatization | Pentafluorobenzaldehyde (PFBAY) | Schiff base (Imine) | GC-MS | Combines sample preparation steps for improved efficiency. | nih.gov |

The synthesis and use of this compound are documented in patent literature, primarily as an intermediate in the creation of more complex molecules, such as kinase inhibitors. However, these documents focus on reaction schemes and final products rather than in-depth theoretical analysis of the intermediates themselves.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, because the primary research for these specific topics concerning this compound does not appear to have been published in the sources searched.

To provide an article that meets the user's structural and content requirements, one would need access to proprietary industrial research data or newly conducted computational studies on this specific compound. Without such sources, any attempt to fill the requested sections would be speculative and would not adhere to the instruction for scientifically accurate, sourced content.

Computational Chemistry and Theoretical Studies of 3 Cyclobutoxyaniline

In Silico Modeling of Intermolecular Interactions and Molecular Recognition

Theoretical Binding Mode Analysis with Molecular Targets (e.g., protein-ligand docking focusing on chemical interactions)

A comprehensive search of scientific databases revealed no specific molecular docking or theoretical binding mode analyses for 3-cyclobutoxyaniline. Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), which is typically a protein or nucleic acid. nih.govijsrtjournal.com The primary goal of these studies is often to understand and predict the interaction between a potential drug candidate and its biological target at an atomic level. nih.gov

Studies on broader classes of aniline (B41778) derivatives invariably focus on their interactions within the binding sites of biologically relevant proteins to rationalize or predict their therapeutic effects, such as anticancer or antimicrobial activities. cdnsciencepub.comnih.govchemmethod.com For example, docking studies have been performed on aniline derivatives to investigate their binding to targets like the B-raf protein in melanoma cells and the Nampt enzyme, which is involved in energy metabolism. cdnsciencepub.comnih.gov These analyses typically detail interactions like hydrogen bonds and π-π stacking with specific amino acid residues in the protein's active site. cdnsciencepub.com However, no such studies specifically detailing the binding interactions of this compound with any molecular target were identified in the public domain.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Chemical Property Prediction (not biological outcomes)

No specific Quantitative Structure-Property Relationship (QSPR) models for the prediction of the chemical properties of this compound were found in the reviewed literature. QSPR is a computational methodology that aims to create a mathematical relationship between the structural features of a molecule and its physicochemical properties. unimore.itresearchgate.net This is distinct from Quantitative Structure-Activity Relationship (QSAR) models, which correlate structure with biological activity. iupac.org

While QSAR studies have been conducted on the broader class of aniline derivatives, they have predominantly focused on predicting biological endpoints such as carcinogenicity and toxicity. ijlpr.comtsijournals.comimist.ma These studies use various molecular descriptors (e.g., topological indices, logP, dipole moment) to build regression models that can predict the biological effects of untested compounds. ijlpr.com

Conversely, QSPR studies aim to predict fundamental chemical properties like boiling point, density, viscosity, or refractive index. unimore.it Although general QSPR models exist for various classes of organic compounds, none of the identified studies included this compound in their dataset or developed a specific model for its properties. Therefore, no data tables or detailed research findings on QSPR for the chemical property prediction of this compound can be provided.

Applications of 3 Cyclobutoxyaniline in Advanced Synthetic Chemistry and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

3-Cyclobutoxyaniline is a significant intermediate in the production of intricate organic molecules. Its utility stems from the reactivity of the aniline (B41778) functional group, which can be readily modified to introduce a wide array of other chemical moieties.

In the field of medicinal chemistry, this compound is a valuable precursor for the development of advanced pharmaceutical scaffolds. sigmaaldrich.com The aniline portion of the molecule can undergo various chemical transformations, allowing for the construction of diverse molecular architectures. These scaffolds form the core structures of potential new drugs, which can be further functionalized to optimize their therapeutic properties.

The compound also plays a role in the creation of chemical probes. nih.gov These small molecule tools are essential for studying biological processes and validating new drug targets. nih.gov By incorporating the this compound motif, researchers can design probes with specific properties to interact with and report on the activity of biological molecules. nih.govnih.gov

Table 1: Applications of this compound in Synthesis
Application AreaRole of this compoundExample of Resulting Molecule Type
Pharmaceutical ScaffoldsStarting material for multi-step synthesisHeterocyclic compounds with potential biological activity
Chemical ProbesCore structure for functionalizationFluorescently labeled or biotinylated molecules for target identification

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented, its structural features suggest its potential as a building block in hypothetical synthetic pathways. rsc.orgnih.govpitt.educhemistryworld.com The synthesis of complex natural products often involves the strategic connection of smaller, functionalized fragments. The aniline and cyclobutoxy groups of this compound offer distinct points for chemical manipulation, making it a plausible starting material for the construction of a portion of a larger, naturally occurring molecule.

Integration into Functional Materials and Polymers

The unique properties of this compound also lend themselves to the development of advanced functional materials and polymers. functmaterials.org.uanih.gov

As a monomer, this compound can be polymerized to create novel polymers with specific, tailored properties. sigmaaldrich.comkemalmfg.complasticsoupfoundation.org The aniline functionality can participate in polymerization reactions, while the cyclobutoxy group can influence the physical and chemical characteristics of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. kemalmfg.complasticsoupfoundation.org By copolymerizing this compound with other monomers, a wide range of materials with diverse functionalities can be achieved. wikipedia.org

Table 2: Potential Polymer Properties Influenced by this compound
PropertyInfluence of this compound Moiety
Thermal StabilityThe rigid cyclobutyl group can enhance the polymer's resistance to heat.
SolubilityThe overall polarity of the polymer can be adjusted, affecting its solubility in different solvents.
Mechanical StrengthThe incorporation of the bulky cyclobutoxy group can impact the polymer's stiffness and flexibility.

The electronic properties of the aniline ring make this compound a candidate for incorporation into organic electronic devices. researchgate.netfrontiersin.orgsigmaaldrich.comnims.go.jp Organic semiconductors are key components in devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netsigmaaldrich.com The specific structure of this compound could be leveraged to influence charge transport and other critical electronic properties within these materials. rsc.org

Furthermore, the ability of the molecule to participate in non-covalent interactions, such as hydrogen bonding, makes it a potential building block for supramolecular assemblies. rsc.orgnih.govnews-medical.netrsc.org These are highly ordered structures formed through the spontaneous association of molecules, and they can exhibit unique functions in areas like drug delivery and sensing. news-medical.netnih.gov

Design of Combinatorial Chemistry Libraries Featuring the this compound Motif

In the quest for new drugs and materials, combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse compounds. uomustansiriyah.edu.iqresearchgate.netijpsonline.comslideshare.net The this compound scaffold is well-suited for this approach. By systematically reacting the aniline group with a variety of different chemical building blocks, vast libraries of related compounds can be synthesized. These libraries can then be screened for desirable properties, such as biological activity or specific material characteristics, significantly accelerating the discovery process. ijpsonline.com

Future Directions and Emerging Research Avenues in 3 Cyclobutoxyaniline Chemistry

Development of Novel and Sustainable Catalytic Systems for 3-Cyclobutoxyaniline Transformations

The future of synthesizing and modifying this compound is intrinsically linked to the development of catalytic systems that are not only novel and efficient but also sustainable. Research is moving away from stoichiometric reagents and harsh conditions toward greener, catalyst-driven processes. These next-generation methods promise to reduce waste, improve atom economy, and utilize milder reaction conditions, making the production of this compound derivatives more environmentally benign.

Recent advancements in the broader field of aniline (B41778) chemistry highlight several promising avenues. For instance, palladium-catalyzed reactions, enhanced by specialized ligands and cooperative catalysis with mediators like norbornene, have enabled the direct functionalization of less reactive C-H bonds, such as the meta-position of the aniline ring. acs.org This approach, proceeding under mild conditions, could be instrumental for late-stage diversification of this compound-based molecules. acs.org Another significant area is the use of gold catalysts, which can selectively activate different alkyne components in multi-component reactions to build complex substituted anilines in a modular fashion. diva-portal.org

The principles of green chemistry are also being actively integrated. Microwave-assisted publichealthtoxicology.comrsc.org and ultrasound-promoted nih.gov syntheses have been shown to accelerate reactions, improve yields, and reduce energy consumption in the preparation of aniline derivatives. The use of deep eutectic solvents (DES) as reusable and non-toxic dual catalyst-solvent systems represents another key strategy for sustainable N-acylation and N-formylation of anilines. researchgate.net Furthermore, catalyst- and additive-free methods, such as the imine condensation–isoaromatization pathway for producing N-substituted anilines, are being developed, offering operational simplicity and scalability. acs.org Electrochemical methods also present a mild and atom-efficient strategy for producing substituted anilines from renewable feedstocks like lignin. nih.gov

These catalytic innovations, while demonstrated on a range of aniline derivatives, are directly applicable to this compound. They provide a powerful toolkit for creating novel analogues through C-H activation, multi-component reactions, and sustainable acylation and alkylation procedures.

Table 1: Examples of Novel and Sustainable Catalytic Systems Applicable to Aniline Derivative Transformations


Catalytic System / MethodTransformationKey AdvantagesRelevant Research
Pd/S,O-ligand/Norbornenemeta-C-H ArylationMild conditions, targets less reactive positions, late-stage functionalization. mdpi.com
Gold(I) CatalysisThree-Component ReactionModular synthesis of complex substituted anilines.
Deep Eutectic Solvent ([ChCl][ZnCl2]2)N-Formylation/N-AcylationGreen, efficient, reusable catalyst and solvent system. nih.gov
Microwave-Assisted SynthesisDomino Reactions, Azo Dye SynthesisRapid, catalyst-free options, environmentally friendly.[10, 14]
ElectrochemistrySynthesis from Lignin DerivativesMild conditions, atom-efficient, uses renewable feedstocks.
Catalyst- and Additive-FreeImine Condensation–IsoaromatizationOperational simplicity, no metal catalysts, scalable. harvard.edu

Exploration of Bio-Inspired and Biocatalytic Routes to this compound Derivatives

The quest for greener and more selective chemical synthesis has led to a growing interest in biocatalysis. Enzymes, nature's catalysts, offer unparalleled specificity and operate under mild, aqueous conditions, making them ideal for sustainable chemical production. For this compound, the exploration of bio-inspired and biocatalytic routes represents a major frontier for creating both the parent molecule and its chiral derivatives with high precision.

Several classes of enzymes are emerging as powerful tools for aniline transformations.

Laccases , copper-containing oxidases, can catalyze the oxidation of aniline derivatives, leading to polymerization or the formation of phenoxazine (B87303) and phenazine (B1670421) structures through oxidative coupling reactions. mdpi.commdpi.com These enzymes, which use molecular oxygen as the oxidant, are an environmentally friendly alternative to chemical oxidants and have been used for the synthesis of conductive polyanilines and novel dyes. mdpi.comencyclopedia.pubfrontiersin.orgacs.org

Nitroreductases (NRs) offer a green alternative to precious-metal catalysts for the reduction of nitroaromatics. chemrxiv.org A chemoenzymatic approach, coupling an NR with a chemical co-catalyst, can efficiently convert nitro-precursors to anilines. chemrxiv.org This has been demonstrated in continuous flow reactors using immobilized enzymes, a process that avoids high-pressure hydrogen and offers excellent chemoselectivity. researchgate.net This could be applied to a hypothetical nitro-precursor of this compound.

Amine Transaminases (ATAs) are invaluable for the asymmetric synthesis of chiral amines from prochiral ketones. publichealthtoxicology.comacs.org Given the importance of chiral amines in pharmaceuticals, engineered ATAs could be employed to produce enantiopure derivatives of this compound. Research focuses on developing novel amine donors to overcome unfavorable reaction equilibria and expand the substrate scope of these enzymes. nih.govharvard.edu

Engineered Heme Proteins , such as variants of cytochrome c, have been developed to catalyze reactions not found in nature. nih.gov One such application is the enantioselective insertion of carbenoids into the N-H bond of anilines to produce valuable α-trifluoromethyl amines. nih.gov

These biocatalytic strategies, from oxidative coupling with laccases to asymmetric amination with transaminases, provide a forward-looking blueprint for the synthesis of advanced this compound derivatives.

Application of Artificial Intelligence and Machine Learning in Reaction Design and Prediction for this compound

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes, optimization of reaction conditions, and design of novel synthetic routes. For a specific target like this compound, these computational tools can accelerate the discovery and development of new derivatives and processes.

For the synthesis of this compound derivatives, AI could be employed in several key areas:

Retrosynthetic Analysis: AI tools can propose multiple synthetic pathways to a target derivative, drawing on vast databases of known reactions. This can help chemists identify more efficient or novel routes that might not be immediately obvious.

Reaction Condition Optimization: ML models can predict reaction yields or selectivity based on input parameters. rsc.org For a given transformation of this compound, an ML algorithm could suggest the ideal catalyst, solvent, and temperature to maximize the yield of the desired product while minimizing byproducts. A recent study demonstrated an ML-assisted approach to identify the optimal borane (B79455) catalyst for the reductive alkylation of aniline-derived amino acids. nih.gov

Property Prediction: In silico tools are already used to predict the pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of new molecules. nih.gov For novel this compound derivatives, these predictive models can help prioritize which compounds to synthesize for biological testing, focusing efforts on those with the most promising drug-like properties.

The integration of AI and ML into the research workflow for this compound promises to shorten development timelines, reduce experimental costs, and ultimately facilitate the discovery of new molecules with tailored properties.

Advanced In Situ Spectroscopic Monitoring of this compound Reaction Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. Advanced in situ spectroscopic techniques allow chemists to observe reactions as they happen in real-time, providing a detailed picture of reaction kinetics, intermediates, and reaction pathways. Applying these methods to transformations involving this compound will be key to unraveling its reactivity and improving its synthesis.

Several powerful in situ monitoring techniques have been successfully applied to study reactions of aniline and its derivatives:

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (EESI-MS) allow for the direct, real-time analysis of reaction mixtures without sample pretreatment. mdpi.com This method has been used to detect reactants, intermediates, and byproducts in the reaction between aniline and acetonylacetone, helping to elucidate the reaction mechanism. mdpi.com It has also been used to capture short-lived radical cations and oligomers during aniline electropolymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers equipped with flow cells enable the online monitoring of reaction kinetics. By tracking the decrease in reactant signals and the increase in product signals over time, detailed kinetic profiles can be constructed, as demonstrated in the formation of imines from phenylenediamine.

Vibrational Spectroscopy (IR and Raman): High-pressure infrared (HP-IR) spectroscopy is a type of operando spectroscopy used to study catalytic reactions under industrial conditions, providing information on the catalyst's state and the formation of intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specifically suited for detecting and monitoring species with unpaired electrons, such as radicals. It has been used to study the kinetics and mechanism of aniline polymerization, where radical intermediates play a key role. acs.org

Molecular Rotational Resonance (MRR) Spectroscopy: MRR offers highly specific molecular detection in the gas phase, allowing for unambiguous monitoring of reactants and products in a reaction headspace, as shown for an imine condensation involving aniline. harvard.edu

By employing these advanced spectroscopic tools, researchers can gain unprecedented insight into the reaction pathways of this compound, leading to more efficient and controlled synthetic methods.

Synergistic Approaches Combining Computational and Experimental Studies to Unravel Complex Reactivity

The synergy between computational modeling and experimental validation has become a cornerstone of modern chemical research. For this compound, combining these approaches offers a powerful strategy to understand its electronic structure, predict its reactivity, and rationally design new transformations. Computational chemistry provides insights that can be difficult to obtain through experiments alone, while experiments provide the ultimate test of theoretical predictions.

Density Functional Theory (DFT) is a particularly valuable computational tool for studying aniline derivatives. DFT calculations can be used to:

Determine optimized molecular geometries and electronic properties. mdpi.comacs.org

Calculate vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra. encyclopedia.pub

Model reaction pathways and calculate the energy barriers of transition states, providing a prediction of reaction kinetics and outcomes.

Understand the distribution of spin densities in radical cations, which is crucial for predicting polymerizability. mdpi.com

This synergy is exemplified in numerous studies on anilines. For instance, a combined experimental and DFT study on the oxidation of para-substituted anilines showed that the calculated activation energy barriers correctly predicted the experimentally observed reactivity trend. In another case, computational analysis predicted that a previously unreported intramolecular [2+2] cycloaddition should be competitive with a known rearrangement; subsequent experiments confirmed this prediction, demonstrating how theory can guide experimental discovery. This integrated approach allows researchers to not only explain observed reactivity but also to propose new substrates or catalysts with desired properties, accelerating the research process. By applying this powerful combination of theory and experiment to this compound, a deeper and more predictive understanding of its chemistry can be achieved.

Table 2: Synergistic Computational and Experimental Approaches for Aniline Derivatives


ApproachObjectiveMethods UsedKey OutcomeRelevant Research
Kinetic and Mechanistic StudyUnderstand oxidation mechanism of anilines by ClO2.Kinetics experiments, LC-MS, GC-MS, DFT calculations.DFT activation barriers correctly predicted experimental reactivity trends. nih.gov
Reaction Pathway SteeringUnderstand and alter chemoselectivity between rearrangement and cycloaddition.DFT calculations (ωB97X-D), experimental validation.Computational prediction of a competitive [2+2] pathway was confirmed by experiment.
Reactivity PredictionPredict bioorthogonal reactivity of aryltetrazines.Stopped-flow spectrophotometry, DFT calculations (ωB97X-D).A predictive model for reactivity was developed based on a good correlation between experimental rates and calculated barriers.
Structural and Electronic AnalysisInvestigate structures of aniline anions.DFT calculations (UB3LYP) compared with experimental IR spectra.Provided detailed insight into structural changes upon ion formation. publichealthtoxicology.com
Polymerizability PredictionExplain the polymerizability of different aniline derivatives.DFT calculations to determine atomic spin populations.Showed that polymerization is favored when spin populations on N and para-C are similar. diva-portal.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Cyclobutoxyaniline, and how can purity be ensured during scale-up?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of cyclobutanol derivatives with aniline precursors. Key steps include:

  • Reaction Optimization : Use anhydrous conditions (e.g., DMF or THF) with catalysts like K₂CO₃ or NaH to enhance cyclobutoxy group coupling .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

  • Scale-Up : Maintain inert atmospheres (N₂/Ar) to prevent oxidation. Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

    Example Reaction Conditions
    Solvent: DMF, 80°C, 12 hrs
    Catalyst: K₂CO₃ (2 eq)
    Yield: 65–75%
    Purity (HPLC): 95–98%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 6.5–7.0 ppm (aniline ring) and cyclobutyl protons at δ 4.5–5.0 ppm (oxy-linked CH). ¹³C NMR confirms cyclobutyl carbons at ~75–85 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) typically displays [M+H]⁺ peaks at m/z 178.1. High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₃NO) .
  • FT-IR : N-H stretch at ~3350 cm⁻¹, C-O-C (cyclobutoxy) at 1200–1250 cm⁻¹ .

Q. How does solvent choice impact the stability of this compound during storage?

  • Methodological Answer : Stability tests under varying conditions (temperature, light, solvents) reveal:

  • Optimal Storage : Anhydrous DCM or THF at –20°C in amber vials minimizes degradation (<5% over 6 months).

  • Avoid : Protic solvents (e.g., MeOH) accelerate hydrolysis of the cyclobutoxy group .

    Solvent Stability Data
    DCM: 98% stability (6 months, –20°C)
    MeOH: 60% stability (1 month, 4°C)
    H₂O: <10% stability (24 hrs, RT)

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

  • HOMO-LUMO Gaps : Predict nucleophilic sites (aniline NH₂) and electrophilic regions (cyclobutoxy oxygen).
  • Catalytic Applications : Simulate interactions with transition metals (e.g., Pd, Cu) for cross-coupling reactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigate via:

  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify IC₅₀ variability.
  • Control Experiments : Include known inhibitors (e.g., SB-202190 for kinase assays) to validate protocols .

Q. How to design experiments probing structure-activity relationships (SAR) of this compound in enzyme inhibition?

  • Methodological Answer :

  • Analog Synthesis : Modify cyclobutyl (e.g., fluorination) or aniline (e.g., nitro/methoxy substitution) groups.

  • Enzyme Assays : Use fluorescence-based assays (e.g., p38 MAP kinase) with ATP competition protocols. Compare Ki values across derivatives .

    Example SAR Data
    This compound: Ki = 2.1 µM
    4-Methoxy analog: Ki = 0.8 µM
    3-Nitro analog: Inactive

Q. What advanced analytical methods detect trace degradation products in this compound?

  • Methodological Answer :

  • LC-MS/MS : Quantify sub-1% impurities using MRM transitions (e.g., m/z 178→105 for parent ion; m/z 150→93 for cyclobutanol byproduct).
  • GC-MS : Identify volatile degradation products (e.g., aniline) with DB-5MS columns .

Q. How can this compound serve as a ligand in asymmetric catalysis?

  • Methodological Answer :

  • Metal Coordination : Screen Pd(0)/Cu(I) complexes for Suzuki-Miyaura or Ullmann couplings.
  • Chiral Derivatives : Synthesize enantiopure analogs (e.g., cyclobutyl-BINOL hybrids) to test enantioselectivity in C–N bond formation .

Data Presentation Guidelines

  • Figures : Follow journal-specific criteria (e.g., avoid overcrowding structures; use color for reaction schemes). For MedChemComm, prioritize 2–3 key structures per graphic .
  • Tables : Include error margins (e.g., ±SEM for bioactivity data) and statistical significance markers (e.g., *p<0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.